molecular formula C20H16F2 B6170450 (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene CAS No. 947503-84-6

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene

Cat. No.: B6170450
CAS No.: 947503-84-6
M. Wt: 294.3 g/mol
InChI Key: BYCGOOZAMHNLGB-WOJBJXKFSA-N
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Description

The compound (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene is a synthetic organic molecule characterized by its unique tetrahydropentalene core structure, substituted with two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopentadiene.

    Cycloaddition Reaction: A Diels-Alder cycloaddition reaction between cyclopentadiene and a suitable dienophile, such as 4-fluorobenzaldehyde, forms the tetrahydropentalene core.

    Hydrogenation: The resulting adduct undergoes hydrogenation to reduce any double bonds, yielding the saturated tetrahydropentalene structure.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropentalene core, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can further saturate the molecule or reduce any functional groups present.

    Substitution: The 4-fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-3,6-bis(4-chlorophenyl)-1,3a,4,6a-tetrahydropentalene: Similar structure but with chlorine atoms instead of fluorine.

    (3aS,6aS)-3,6-bis(4-bromophenyl)-1,3a,4,6a-tetrahydropentalene: Bromine-substituted analogue.

    (3aS,6aS)-3,6-bis(4-methylphenyl)-1,3a,4,6a-tetrahydropentalene: Methyl-substituted variant.

Uniqueness

The presence of fluorine atoms in (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance its performance in various applications compared to its analogues with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

947503-84-6

Molecular Formula

C20H16F2

Molecular Weight

294.3 g/mol

IUPAC Name

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene

InChI

InChI=1S/C20H16F2/c21-15-5-1-13(2-6-15)17-9-11-20-18(10-12-19(17)20)14-3-7-16(22)8-4-14/h1-10,19-20H,11-12H2/t19-,20-/m1/s1

InChI Key

BYCGOOZAMHNLGB-WOJBJXKFSA-N

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1C=C(C2C1C(=CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Purity

95

Origin of Product

United States

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